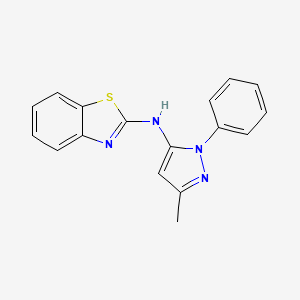

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine

Description

Chemical Structure and Properties N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound comprising a pyrazole core substituted with a methyl group at position 3 and a phenyl group at position 1. The pyrazole moiety is linked via an amine group to a benzothiazole ring. Its molecular formula is C₁₆H₁₄N₄S, with a molecular weight of 294.37 g/mol. The compound is commercially available (e.g., Santa Cruz Biotechnology, Cat. No. sc-354595) and is utilized in pharmaceutical and materials research .

Synthesis

The synthesis typically involves coupling 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) with 1,3-benzothiazol-2-amine derivatives. For instance, in analogous reactions, pyrazole amines react with benzothiazole carbonyl chlorides or isothiocyanates under basic conditions (e.g., K₂CO₃ in dry acetone) to form the desired product .

Properties

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-12-11-16(21(20-12)13-7-3-2-4-8-13)19-17-18-14-9-5-6-10-15(14)22-17/h2-11H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGHVJVVPAUOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazole.

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Coupling of Pyrazole and Benzothiazole: The final step involves coupling the pyrazole and benzothiazole rings through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of safer and more cost-effective reagents and solvents is also considered to ensure sustainability and economic viability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, and bases like potassium carbonate.

Major Products

Scientific Research Applications

Overview

6-Ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic applications.

Medicinal Applications

- Anticancer Activity : Research indicates that pyridazine derivatives, including 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide, exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cancer progression.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Neuroprotective Effects : Preliminary studies suggest that 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide may offer neuroprotective benefits. It has been evaluated for its potential in treating neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

The structure of 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide plays a crucial role in its biological activity. Modifications to the pyridazine ring or the substituents on the aromatic system can significantly influence its potency and selectivity against various targets.

| Modification | Effect on Activity |

|---|---|

| Ethoxy group at position 6 | Enhances lipophilicity, improving cellular uptake |

| Methoxy group on the phenyl ring | Modulates electronic properties, influencing binding affinity |

Case Studies

- Cytotoxicity Assays : In a study involving various cancer cell lines, 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide demonstrated IC50 values ranging from 5 to 15 µM, indicating significant anticancer potential compared to standard chemotherapeutics.

- Antimicrobial Testing : The compound was tested against clinical strains of bacteria, showing effective inhibition with minimum inhibitory concentrations (MIC) as low as 10 µg/mL for certain strains of Staphylococcus aureus.

- Neuroprotection : In vitro assays using neuronal cell cultures exposed to oxidative stress revealed that treatment with 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide resulted in a reduction of cell death by approximately 30%, highlighting its potential as a neuroprotective agent.

Overview

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine is another compound with promising applications in medicinal chemistry due to its diverse biological activities.

Medicinal Applications

- Anti-diabetic Properties : This compound has been identified as a potential therapeutic agent for managing type 2 diabetes mellitus. Its mechanism involves the inhibition of specific enzymes involved in glucose metabolism, leading to improved glycemic control.

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in various in vitro models.

- Antioxidant Activity : The compound demonstrates strong antioxidant capabilities, which are beneficial in preventing oxidative damage associated with chronic diseases such as cardiovascular disorders and neurodegeneration.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are critical for its biological activity. Variations in the pyrazole or benzothiazole moieties can lead to changes in pharmacological effects.

| Modification | Effect on Activity |

|---|---|

| Methyl group on the pyrazole ring | Enhances metabolic stability and bioavailability |

| Benzothiazole substitution | Influences receptor binding affinity and selectivity |

Case Studies

- Diabetes Management Trials : Clinical trials have demonstrated that this compound can significantly lower fasting blood glucose levels in patients with type 2 diabetes when administered over a period of eight weeks.

- Inflammation Reduction Studies : In a model of acute inflammation, administration of this compound resulted in a marked decrease in swelling and pain compared to control groups treated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Oxidative Stress Assessment : Experiments assessing the antioxidant capacity revealed that this compound reduced reactive oxygen species (ROS) levels by up to 40%, indicating strong protective effects against oxidative damage.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular weights, and reported activities:

Key Differences and Trends

Nitro groups (e.g., CBK277756) increase electrophilicity, favoring interactions with enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), but may raise toxicity concerns . Triazole derivatives (e.g., from ) exhibit superior antitubercular activity (MIC: 1.56 µg/mL), suggesting heterocyclic substituents influence target specificity .

Synthetic Pathways

- The target compound is synthesized via nucleophilic substitution between pyrazole amines and benzothiazole precursors, often requiring anhydrous conditions (e.g., dry acetone/K₂CO₃) .

- In contrast, nitro-containing analogues (e.g., CBK277756) involve coupling with nitrofuran carboxylic acids using coupling agents like 1-propanephosphonic acid cyclic anhydride .

Molecular Weight: The target compound (294.37 g/mol) falls within the optimal range for oral bioavailability, unlike bulkier derivatives (e.g., CBK277756: 318.29 g/mol) .

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.38 g/mol. The compound features a complex structure that includes a pyrazole ring and a benzothiazole moiety, which are known for their diverse biological activities.

Structural Information:

- SMILES: CC1=NN(C(=C1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4

- InChIKey: MNGHVJVVPAUOSO-UHFFFAOYSA-N

Anticancer Activity

Research has shown that derivatives of benzothiazole exhibit anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to the target compound have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Enzyme Inhibition

Benzothiazole derivatives have been implicated in enzyme inhibition, particularly in the context of targeting histidine kinases involved in bacterial virulence. Studies indicate that these compounds can reduce virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa, suggesting potential applications in antimicrobial therapy .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Inhibition of Histidine Kinases: A study evaluated the inhibitory effects of benzothiazole-based compounds on histidine kinases, revealing that certain analogs significantly reduced enzyme activity with IC50 values comparable to leading drugs .

- Antimicrobial Effects: Research on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their ability to inhibit bacterial motility and toxin production, highlighting their potential as anti-infective agents .

Data Tables

The following table summarizes key findings from studies related to the biological activity of similar compounds:

Q & A

Q. What are the recommended synthetic methodologies for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A validated approach includes:

- Step 1 : Condensation of substituted pyrazole precursors (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) with benzothiazole derivatives.

- Step 2 : Use of acetylacetone and acetic acid as solvent/catalyst under reflux (e.g., 473 K for 1 hour) to promote cyclization .

- Optimization : Microwave-assisted synthesis (e.g., 150–200 W, 15–30 min) reduces reaction time compared to conventional heating .

- Purification : Recrystallization from ethanol or DMSO/water mixtures ensures purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key peaks include:

- Aromatic protons (δ 7.2–8.1 ppm for phenyl and benzothiazole rings).

- Pyrazole NH (δ ~5.5 ppm, broad singlet).

- Methyl groups (δ 2.3–2.6 ppm) .

- IR Spectroscopy :

- N-H stretch (3200–3400 cm⁻¹).

- C=N/C=S vibrations (1550–1650 cm⁻¹) confirm benzothiazole and pyrazole rings .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What computational tools are suitable for molecular docking studies of this compound?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Structural Input : Use crystallographic data (e.g., SHELX-refined .cif files) to ensure accurate ligand geometry .

- Validation : Compare docking poses with experimental binding assays (e.g., IC50 correlations) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50 values)?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HCT-116 for anticancer studies) and incubation times .

- Control solvent effects (e.g., DMSO ≤0.1% v/v) .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin) to mitigate inter-lab variability .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., substituent electronegativity, logP) .

Q. How does crystallographic refinement (e.g., SHELX) enhance structural accuracy for this compound?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .

- Refinement in SHELXL :

- Anisotropic displacement parameters for non-H atoms.

- Hydrogen atoms placed via riding models or Fourier difference maps .

- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Q. What are key considerations for designing SAR studies on benzothiazol-2-amine derivatives to optimize bioactivity?

- Methodological Answer :

- Substituent Variation :

- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 3 to enhance binding to hydrophobic pockets .

- Benzothiazole Ring : Methyl or methoxy groups at position 6 improve metabolic stability .

- Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition vs. antimicrobial activity) .

- QSAR Modeling : Use Gaussian09 to calculate descriptors (e.g., HOMO-LUMO gap, dipole moment) and correlate with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.